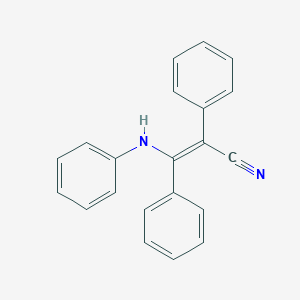

2,3-Diphenyl-3-phenylamino-acrylonitrile

CAS No.:

Cat. No.: VC13681945

Molecular Formula: C21H16N2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H16N2 |

|---|---|

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | (E)-3-anilino-2,3-diphenylprop-2-enenitrile |

| Standard InChI | InChI=1S/C21H16N2/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,23H/b21-20- |

| Standard InChI Key | UOYMJQXYILXPDC-MRCUWXFGSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\NC3=CC=CC=C3)/C#N |

| Canonical SMILES | C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)NC3=CC=CC=C3)C#N |

Introduction

Chemical Identity and Structural Features

2,3-Diphenyl-3-phenylamino-acrylonitrile (systematic name: 3-amino-2,3-diphenylacrylonitrile) is a trisubstituted acrylonitrile derivative featuring two phenyl groups at positions 2 and 3 of the acrylonitrile core, alongside a phenylamino substituent at position 3. Its molecular formula is CHN, with a molecular weight of 296.37 g/mol. The compound’s structure is distinguished by:

-

A cyano group (-C≡N) at position 1, which enhances electrophilicity and influences hydrogen-bonding interactions.

-

Phenyl rings at positions 2 and 3, contributing to hydrophobic interactions and π-π stacking.

-

A phenylamino group (-NHPh) at position 3, introducing potential hydrogen-bond donor/acceptor sites and modulating solubility .

Comparative analysis with 3,3-diphenylacrylonitrile (CAS 3531-24-6), a related compound, reveals that the addition of the phenylamino group increases molecular weight by ~91 g/mol and likely alters physicochemical properties such as melting point and logP .

Synthetic Routes and Modifications

While no explicit synthesis of 2,3-diphenyl-3-phenylamino-acrylonitrile is documented in the provided sources, its preparation can be inferred from methodologies used for analogous diphenyl acrylonitriles . A plausible synthetic pathway involves:

Condensation and Cyclization

-

Aldol condensation: Reacting benzaldehyde with phenylacetonitrile in the presence of a base (e.g., KOtBu) to form a diphenyl acrylonitrile intermediate .

-

Nitro reduction: Reducing a nitro-substituted intermediate to an amine using catalytic hydrogenation (e.g., H/Pd-C) .

-

Acylation/amination: Introducing the phenylamino group via nucleophilic substitution or Buchwald-Hartwig coupling with aniline derivatives .

Key reaction conditions from analogous syntheses include:

-

Solvent: Dichloromethane or THF.

-

Catalysts: DMAP (4-dimethylaminopyridine) for acylation steps .

-

Temperature: 0–25°C for acylation; room temperature for condensations .

Physicochemical Properties and Stability

Extrapolating from structurally similar compounds:

The phenylamino group likely enhances polarity compared to non-aminated analogs, marginally improving solubility in polar aprotic solvents (e.g., DMSO). Stability under ambient conditions is expected to be moderate, with degradation risks under strong acidic/basic conditions due to the labile cyano and amino groups .

Future Directions and Applications

-

Structure-Activity Relationship (SAR) Studies: Systematically varying substituents on the phenylamino group to optimize neurogenic potency and selectivity.

-

In Vivo Efficacy Models: Testing in rodent models of depression (e.g., forced swim test) or neurodegenerative diseases (e.g., Alzheimer’s).

-

Formulation Development: Addressing poor aqueous solubility through prodrug strategies (e.g., phosphate esters) or nanoparticle encapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume